![molecular formula C7H3ClFN3 B065953 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine CAS No. 175357-95-6](/img/structure/B65953.png)
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine is a chemical compound with the molecular formula C7H3ClFN3 . It is a versatile compound with diverse properties .
Synthesis Analysis
The synthesis of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine has been described in several studies. An improved seven-step synthesis from dimethyl malonate with a 31% overall yield has been reported . Another method involves the use of a non-phosphorus chlorination reagent .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine consists of a pyridopyrimidine core with chlorine and fluorine substituents . The average mass of the molecule is 183.570 Da .Chemical Reactions Analysis
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It is also used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .Physical And Chemical Properties Analysis
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine is a white crystalline solid . It has a molecular weight of 183.570 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : A study focused on the synthesis and biological activity of fluorinated pyrimidine derivatives, including transformations of chloropyrrolopyrimidines and their applications in biological assays. No significant toxicity was observed in liver cells and mouse spleen cells. These compounds showed increased activity against certain cell lines compared to tubercidin, suggesting potential applications in medicinal chemistry (Wang et al., 2004).
Quantum Chemical Calculations and Molecular Docking Study : This research investigated the properties of a pyrimidine derivative through quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies. The study provides insights into the role of specific atoms in intermolecular interactions and potential applications in pharmacology (Gandhi et al., 2016).
Synthesis and Reactivity : Another study prepared various fluoro pyrimidine derivatives, examining their reactivity and evaluating their anti-inflammatory and anti-convulsant properties. The results indicated weak activity against edema and some protection against tonic convulsions (de Melo et al., 1992).
Synthesis and Antitumor Activity : Research focused on the synthesis of a specific pyridopyrimidine derivative and its potential as an inhibitor of mammalian dihydrofolate reductase. The compound showed significant activity against certain types of carcinomas in rats (Grivsky et al., 1980).
Synthesis and Anti-DNA Viral Activities : Another study synthesized novel pyrrolopyrimidine nucleosides and evaluated them for their anti-viral activities. These compounds showed promising results against human cytomegalovirus and hepatitis B virus (Bhattacharya et al., 1995).
Tyrosine Kinase Inhibitors : A study on the development of tyrosine kinase inhibitors highlighted the synthesis of pyridopyrimidine derivatives with potential applications in cancer therapy. These compounds showed potent inhibition of epidermal growth factor receptor autophosphorylation in cells (Smaill et al., 2000).
Zukünftige Richtungen
The pyridopyrimidine moiety, which is present in 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine, is of great interest due to its biological potential . It is present in relevant drugs and has been studied in the development of new therapies . Therefore, future research may focus on exploring its therapeutic potential and improving the synthesis process.
Eigenschaften
IUPAC Name |
4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-4-2-10-6(9)1-5(4)11-3-12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHJLZHSKXZCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444661 | |
| Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine | |
CAS RN |
175357-95-6 | |
| Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

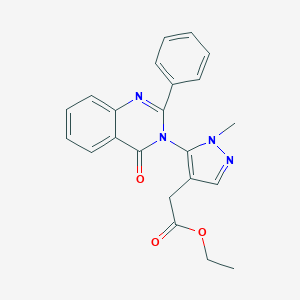
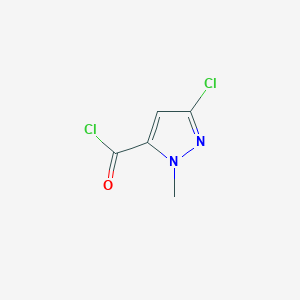
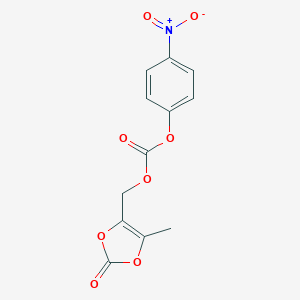
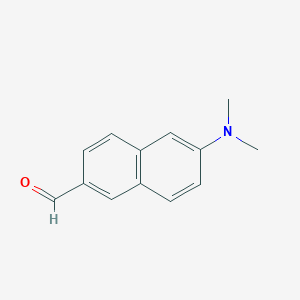
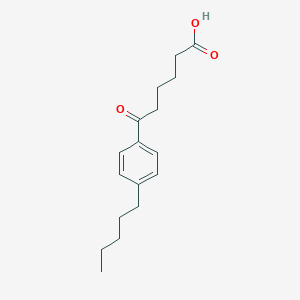
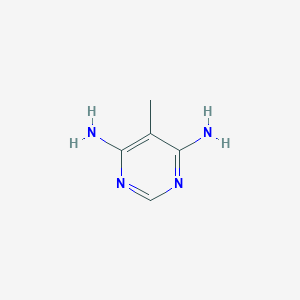

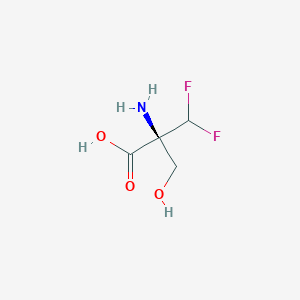
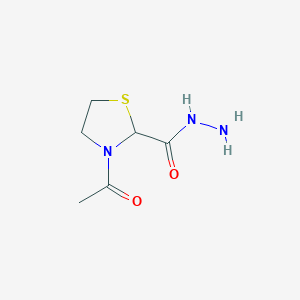
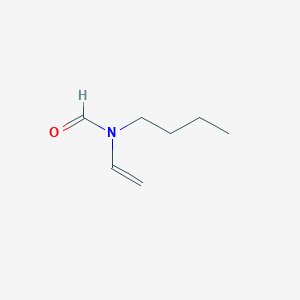
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)
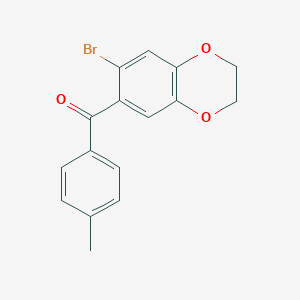
![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)